1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-galactopyranose

Descripción general

Descripción

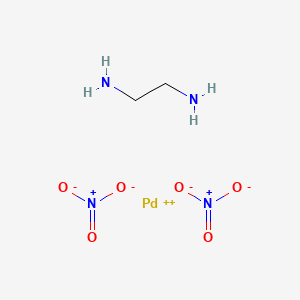

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-galactopyranose: is a chemically modified sugar derivative. It is characterized by the presence of four acetyl groups and an azido group attached to the galactopyranose ring. This compound is significant in the field of glycobiology and synthetic chemistry due to its utility in various biochemical applications.

Mecanismo De Acción

Target of Action

Azido sugars are generally used as building blocks in the synthesis of complex carbohydrates and glycoconjugates .

Mode of Action

The azido group in the compound acts as a latent amine, which can be re-accessible by several reductive chemistries . It plays an important role in α-selective glycosylations . The compound can react with molecules containing alkyne groups in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . It can also react with molecules containing DBCO or BCN groups in a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction .

Result of Action

The compound is primarily used as a building block in the synthesis of complex carbohydrates and glycoconjugates . Therefore, the result of its action would largely depend on the specific biochemical context in which it is used.

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound is hygroscopic and should be stored under an inert atmosphere in a refrigerator . Its solubility in different solvents like chloroform and ethyl acetate can also affect its action .

Análisis Bioquímico

Biochemical Properties

The azido group in 2-Azido-2-deoxy-1,3,4,6-tetra-O-acetyl-D-galactopyranose shows high stability against various reaction conditions and can be conveniently converted into a free amino group by simple reduction . This makes it a popular synthon in synthetic carbohydrate chemistry . Once inside the cell, cellular esterases cleave the acetyl groups, and 2-azido-2-deoxy-glucose (2AzGlc) acts as a substrate for biosynthetic enzymes to be incorporated into β-O-GlcNAcylated proteins .

Cellular Effects

The effects of 2-Azido-2-deoxy-1,3,4,6-tetra-O-acetyl-D-galactopyranose on cells are largely dependent on its interactions with various biomolecules. For instance, it has been identified as a metabolic glycan reporter for β-O-GlcNAc alterations in diverse mammalian cell lines .

Molecular Mechanism

At the molecular level, 2-Azido-2-deoxy-1,3,4,6-tetra-O-acetyl-D-galactopyranose exerts its effects through a variety of mechanisms. One key mechanism involves its role as a substrate for biosynthetic enzymes, leading to its incorporation into β-O-GlcNAcylated proteins .

Metabolic Pathways

2-Azido-2-deoxy-1,3,4,6-tetra-O-acetyl-D-galactopyranose is involved in the synthesis of complex carbohydrates and glycoconjugates . It acts as a substrate for biosynthetic enzymes, leading to its incorporation into β-O-GlcNAcylated proteins .

Subcellular Localization

Given its role as a substrate for biosynthetic enzymes, it is likely to be found in areas of the cell where these enzymes are present .

Métodos De Preparación

The synthesis of 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-galactopyranose typically involves the following steps :

Starting Material: The synthesis begins with D-galactosamine hydrochloride.

Diazo Transfer Reaction: The azido group is introduced using a diazo transfer reagent such as nonafluorobutanesulfonyl azide in the presence of a catalyst like copper sulfate and a base such as sodium bicarbonate.

Acetylation: The hydroxyl groups on the galactopyranose ring are acetylated using acetic anhydride and pyridine.

The reaction conditions are generally mild, and the process yields the desired compound with good efficiency. Industrial production methods may involve scaling up these reactions while ensuring safety and cost-effectiveness.

Análisis De Reacciones Químicas

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-galactopyranose undergoes several types of chemical reactions :

Reduction: The azido group can be reduced to an amine using reagents like hydrogen in the presence of a palladium catalyst.

Substitution: The acetyl groups can be selectively removed or substituted under basic conditions.

Glycosylation: The compound can act as a glycosyl donor in glycosylation reactions, forming glycosidic bonds with acceptor molecules.

Common reagents used in these reactions include hydrogen, palladium catalysts, bases like sodium methoxide, and various glycosyl acceptors. Major products formed include amine derivatives and glycosylated compounds.

Aplicaciones Científicas De Investigación

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-galactopyranose has diverse applications in scientific research :

Chemistry: It is used as an intermediate in the synthesis of complex carbohydrates and glycoconjugates.

Biology: The compound is employed in studying carbohydrate-protein interactions and cellular glycosylation processes.

Medicine: It serves as a precursor for developing glycosylated drugs and diagnostic agents.

Industry: The compound is utilized in the production of biocompatible materials and as a reagent in click chemistry.

Comparación Con Compuestos Similares

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-galactopyranose can be compared with similar compounds such as :

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-beta-D-glucopyranose: Similar in structure but differs in the configuration of the sugar ring.

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-glucopyranose: Similar in structure but with a different sugar base.

2-Azido-2-deoxy-3,4,6-tri-O-acetyl-D-galactopyranosyl acetate: Another azido sugar derivative with slight structural variations.

The uniqueness of this compound lies in its specific configuration and the presence of both azido and acetyl groups, which make it a versatile intermediate in synthetic and biological applications.

Propiedades

IUPAC Name |

(3,4,6-triacetyloxy-5-azidooxan-2-yl)methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O9/c1-6(18)22-5-10-12(23-7(2)19)13(24-8(3)20)11(16-17-15)14(26-10)25-9(4)21/h10-14H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKGHBQJLEHAMKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N=[N+]=[N-])OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[Bis(3,5-dimethylphenyl)phosphino]benzaldehyde](/img/structure/B3068607.png)

![2-[3-[methyl-bis(trimethylsilyloxy)silyl]propoxy]ethanol](/img/structure/B3068630.png)

![dimethyl-[methyl(trimethylsilyloxy)silyl]oxy-trimethylsilyloxysilane](/img/structure/B3068643.png)

![Hydroxy-[[[hydroxy(dimethyl)silyl]oxy-dimethylsilyl]oxy-diphenylsilyl]oxy-dimethylsilane](/img/structure/B3068655.png)

![(2R,4aR,7R,8S,8aS)-7-(6-amino-9H-purin-9-yl)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B3068660.png)